molecular formula C13H7ClF3NO3 B8044919 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid

8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid

Cat. No.: B8044919
M. Wt: 317.65 g/mol
InChI Key: HYNVUCYYHOBXLB-XPJFZRNWSA-N
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Description

Compound “8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid” is a chemical entity with significant interest in various scientific fields. It is known for its unique structural properties and potential applications in medicinal chemistry, materials science, and industrial processes. This compound has been studied for its reactivity, stability, and potential as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid” typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Step 1: Preparation of intermediate A through a condensation reaction.

    Step 2: Intermediate A undergoes a cyclization reaction to form intermediate B.

    Step 3: Intermediate B is then subjected to a reduction reaction to yield compound “this compound”.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Use of continuous flow reactors: to maintain consistent reaction conditions.

    Optimization of temperature and pressure: to enhance reaction rates.

    Purification techniques: such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid” undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Compound “8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid” has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which compound “8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid” exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Compound A: Shares a similar core structure but differs in functional groups.

    Compound B: Has a similar reactivity profile but different physical properties.

    Compound C: Exhibits similar biological activity but with variations in potency.

Uniqueness: Compound “8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid” is unique due to its specific combination of structural features and reactivity. It offers distinct advantages in certain applications, such as higher stability or selectivity in reactions, compared to its similar counterparts.

This detailed article provides a comprehensive overview of compound “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNVUCYYHOBXLB-XPJFZRNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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